molecular formula C12H14N2O3 B8637511 Ethyl 8-hydroxy-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Ethyl 8-hydroxy-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No. B8637511
M. Wt: 234.25 g/mol
InChI Key: JOKDNNPJBUXVLM-UHFFFAOYSA-N
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Patent
US08778964B2

Procedure details

74 g (228 mmol) of ethyl 8-(benzyloxy)-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate Example 86A were initially charged in 1254 ml of dichloromethane and 251 ml of ethanol, and 20.1 g of 10% palladium on activated carbon (moistened with water 50%) were added under argon. The reaction mixture was hydrogenated overnight at RT and atmospheric pressure. The reaction mixture was filtered off through kieselguhr and concentrated. The crude product was purified by silica gel chromatography (dichloromethane:methanol=95:5). This gave 50.4 g (94% of theory) of the target compound.
Name
ethyl 8-(benzyloxy)-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate
Quantity
74 g
Type
reactant
Reaction Step One
Quantity
1254 mL
Type
solvent
Reaction Step One
Quantity
251 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[C:10]2[N:11]([C:16]([C:20]([O:22][CH2:23][CH3:24])=[O:21])=[C:17]([CH3:19])[N:18]=2)[CH:12]=[C:13]([CH3:15])[CH:14]=1)C1C=CC=CC=1>ClCCl.C(O)C.[Pd]>[OH:8][C:9]1[C:10]2[N:11]([C:16]([C:20]([O:22][CH2:23][CH3:24])=[O:21])=[C:17]([CH3:19])[N:18]=2)[CH:12]=[C:13]([CH3:15])[CH:14]=1

Inputs

Step One
Name
ethyl 8-(benzyloxy)-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate
Quantity
74 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=2N(C=C(C1)C)C(=C(N2)C)C(=O)OCC
Name
Quantity
1254 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
251 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
20.1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered off through kieselguhr
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography (dichloromethane:methanol=95:5)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
OC=1C=2N(C=C(C1)C)C(=C(N2)C)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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